Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Key Bond Lengths and Angles
The thiophene ring adopts a slight puckering due to steric interactions between the 4-methylphenyl group and the ester moiety. Torsion angles between the thiophene and phenyl rings range from 15–25°, as observed in ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate.
Properties
IUPAC Name |
methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREFUXQLNNUUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-08-9 | |
| Record name | 350997-08-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation Methods
The most widely employed strategy for synthesizing methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves cyclocondensation reactions. These methods typically utilize substituted acetophenones and cyanoacetate esters as precursors. For instance, 4-methylacetophenone reacts with methyl cyanoacetate in the presence of elemental sulfur and a base such as morpholine to form the thiophene ring. The reaction proceeds via a two-step mechanism:
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Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.
-
Cyclization : Sulfur incorporation and ring closure to yield the 2-aminothiophene core.
A representative procedure involves refluxing the reactants in ethanol for 6–8 hours, achieving yields of 65–75%. The use of polar aprotic solvents like dimethylformamide (DMF) can enhance reaction efficiency by stabilizing intermediates.
Acid-Catalyzed Cyclization
Alternative routes employ acidic conditions to facilitate cyclization. For example, a mixture of 4-methylbenzaldehyde and methyl cyanoacetate undergoes cyclization in the presence of acetic acid and ammonium acetate. This method avoids sulfur but requires higher temperatures (100–120°C) and longer reaction times (12–24 hours), resulting in moderate yields of 50–60%.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of thiophene derivatives by reducing reaction times from hours to minutes. In one protocol, a mixture of 4-methylacetophenone, methyl cyanoacetate, and sulfur is irradiated at 150°C for 15 minutes, yielding this compound with 85% purity. This method minimizes side reactions such as ester hydrolysis and oxidative degradation.
Solvent-Free Reactions
Green chemistry principles advocate for solvent-free conditions to reduce waste. A study demonstrated that grinding 4-methylacetophenone, methyl cyanoacetate, and sulfur with a catalytic amount of piperidine in a ball mill for 30 minutes achieves 70% yield. This approach eliminates solvent recovery steps and is scalable for industrial production.
Catalytic Systems and Reaction Optimization
Iron-Based Catalysts
Iron(III) chloride (FeCl₃) has emerged as a cost-effective catalyst for thiophene synthesis. In a modified protocol, FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol) are added to a DMF solution of 4-methyl-3-oxotetrahydrothiophene-2-carboxylate. The mixture is heated at 70–90°C for 4 hours, followed by ammonia treatment to isolate the product with 96.5% yield.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| FeCl₃ | 70–90 | 4 | 96.5 |
| Morpholine | Reflux | 8 | 75 |
| Piperidine | Solvent-free | 0.5 | 70 |
Role of Cyanuric Chloride
Cyanuric chloride (C₃N₃Cl₃) acts as a dehydrating agent, accelerating cyclization by removing water from the reaction medium. Its use in combination with FeCl₃ reduces reaction times by 50% compared to traditional bases.
Comparative Analysis of Methodologies
The table below contrasts key parameters across synthesis methods:
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, reflux | 75 | 90 | High |
| Microwave-assisted | 150°C, 15 min | 85 | 95 | Moderate |
| Solvent-free | Ball milling | 70 | 88 | High |
| FeCl₃-catalyzed | DMF, 90°C | 96.5 | 99 | Industrial |
Microwave and FeCl₃-catalyzed methods offer superior yields and purity, making them preferable for laboratory-scale synthesis. Solvent-free techniques align with sustainable practices but require optimization for broader adoption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common, particularly at the 2 and 5 positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Chemistry
Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate serves as a fundamental building block for synthesizing more complex thiophene derivatives. Its reactivity allows for various transformations:
- Oxidation : Can yield sulfoxides and sulfones.
- Reduction : May produce amino derivatives.
- Substitution : Facilitates the formation of halogenated thiophenes.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting its use in developing new antibiotics.
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit the growth of cancer cells, highlighting its potential in cancer therapy.
Medicinal Chemistry
Due to its biological activities, this compound is being explored as a candidate for drug development. Its interactions with specific enzymes and cellular receptors are under investigation to elucidate its mechanism of action and therapeutic potential.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic semiconductors. Its thiophene structure is known for contributing to the conductivity and stability of organic electronic materials.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against multiple cancer cell lines. Mechanistic studies suggested that the compound may induce apoptosis through specific signaling pathways, warranting further investigation into its use as an anticancer agent.
Data Table: Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Enzyme Inhibition | Interacts with specific enzymes |
Mechanism of Action
The mechanism of action for methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy) enhance π-electron density, improving charge-transfer properties for optoelectronic applications .
- Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and thermal stability, making these compounds suitable for catalytic or high-temperature processes .
Ester Group Variations
Key Observations :
- Longer alkyl chains (ethyl, propyl) increase lipophilicity and membrane permeability, critical for pharmaceutical applications .
- Methyl esters are preferred for synthetic simplicity and cost-effectiveness .
Substituents on the Thiophene Ring
Biological Activity
Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H13N1O2S1, with a molecular weight of approximately 261.34 g/mol. The presence of an amino group, a methyl group, and a thiophene ring contributes to its unique chemical properties, making it a versatile candidate for drug development and organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound displays activity against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Activity : The compound has been explored for its anticancer properties, with some derivatives demonstrating significant cytotoxic effects against human cancer cell lines. For instance, studies on similar thiophene derivatives have indicated their ability to inhibit cell proliferation in various cancer types .
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with multiple biological targets. These may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to its observed biological effects.
- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies of thiophene derivatives reveal that modifications in the molecular structure can significantly impact their biological activity. Key observations include:
- Substituent Effects : The presence of different substituents on the thiophene ring can enhance antimicrobial and anticancer activities. For example, variations in the phenyl group attached to the thiophene can alter binding affinities to biological targets .
- Functional Group Influence : The introduction of functional groups such as amino or carboxyl groups has been shown to affect the compound's solubility and bioavailability, further influencing its pharmacological profile .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Activity :
- Anticancer Potential :
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Hammett analysis : Compare σ values of substituents to correlate electronic effects with reaction rates.
- Electron density mapping : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions influenced by the methyl group .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
How can the purity of this compound be assessed post-synthesis?
Basic Research Question
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization).
- Spectroscopic validation : H/C NMR should match reference data for analogous compounds (e.g., absence of cyanoacetate peaks at ~3.3 ppm) .
- Melting point consistency : Compare observed values with literature ranges (±2°C tolerance).
How to design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?
Advanced Research Question
- Bioisosteric replacement : Substitute the methyl group with halogens or methoxy groups to modulate lipophilicity .
- Scaffold hybridization : Fuse the thiophene ring with pyrimidine or pyrazole moieties to enhance target binding (e.g., EGFR kinase inhibition) .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to prioritize derivatives with optimal steric/electronic profiles.
What computational tools are suitable for modeling the compound’s interaction with biological targets?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
